molecular formula C9H3Cl3N2O B1615308 4-Methoxy-2,5,6-trichloroisophthalonitrile CAS No. 57531-87-0

4-Methoxy-2,5,6-trichloroisophthalonitrile

Cat. No. B1615308
CAS RN: 57531-87-0
M. Wt: 261.5 g/mol
InChI Key: UXQSHXVXPDJKJU-UHFFFAOYSA-N
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Description

  • Molecular Weight : 261.917 g/mol

Molecular Structure Analysis

   Cl     | Cl--C--Cl     |    OCH₃ 

Chemical Reactions Analysis

  • Biodegradation : Bacterial strains, such as Ochrobactrum lupini TP-D1, can convert the cyano group in TPN into amide groups, yielding new metabolites (e.g., methyl 2,5,6-trichloro-3-cyano-4-methoxy-benzoate and methyl 3-cyano-2,4,5,6-tetrachlorobenzoate) .

Physical And Chemical Properties Analysis

  • Toxicity : While not acutely toxic, it poses risks to non-target organisms and has been classified as a “probable human carcinogen” by the US EPA .

Scientific Research Applications

  • Chemical Reactions and Derivatization : A study by Zhang, Akhtar, and Khan (1983) reported the production of 4-methoxy-2,5,6-trichloroisophthalonitrile as a result of the reaction between diazomethane and chlorothalonil. This suggests its use in chemical derivatization processes, particularly in the presence of chlorothalonil and its hydroxy metabolite (Zhang, Akhtar, & Khan, 1983).

  • Agricultural Residue Analysis : Mukherjee and Gopal (1995) developed a methodology for estimating chlorothalonil and its metabolite, 4-methoxy-2,5,6-trichloroisophthalonitrile, in mustard crops. This is relevant for agricultural residue analysis and ensuring food safety (Mukherjee & Gopal, 1995).

  • Biodegradation and Environmental Impact : Shi et al. (2011) explored the degradation of chlorothalonil by a bacterial strain and identified 4-methoxy-2,5,6-trichloroisophthalonitrile among the new metabolites. This finding is significant for understanding the environmental impact and biodegradation pathways of chlorothalonil (Shi et al., 2011).

  • Microbial Reductive Dechlorination : Qiao et al. (2022) demonstrated that 4-hydroxy-chlorothalonil undergoes microbial reductive dechlorination. The study highlights the role of specific bacterial species in this process, which could be relevant for bioremediation strategies (Qiao et al., 2022).

  • Gastrointestinal Microflora and Metabolism : Hillenweck et al. (1997) investigated the biotransformation of chlorothalonil by gastrointestinal microflora in different species, including the formation of 4-methoxy-2,5,6-trichloroisophthalonitrile. This study is crucial for understanding how chlorothalonil and its derivatives are metabolized in living organisms (Hillenweck et al., 1997).

properties

IUPAC Name

2,4,5-trichloro-6-methoxybenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3N2O/c1-15-9-5(3-14)6(10)4(2-13)7(11)8(9)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQSHXVXPDJKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206152
Record name 4-Methoxy-2,5,6-trichloroisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,5,6-trichloroisophthalonitrile

CAS RN

57531-87-0
Record name 4-Methoxy-2,5,6-trichloroisophthalonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-2,5,6-trichloroisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Zhang, MH Akhtar, SU Khan - Chemosphere, 1983 - Elsevier
The reaction between diazomethane and chlorothalonil produced a major compound identified as 4-methoxy-2,5,6-trichloroisophthalonitrile. The latter compound was also produced by …
Number of citations: 3 www.sciencedirect.com
RA Putnam - 1999 - scholarworks.umass.edu
The fate and management of pesticides applied to cranberry bogs. Page 1 University of Massachusetts Amherst ScholarWorks@UMass Amherst Masters Theses 1911 - February 2014 …
Number of citations: 2 scholarworks.umass.edu

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